molecular formula C8H9ClFNO B13299935 (1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol

(1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol

Cat. No.: B13299935
M. Wt: 189.61 g/mol
InChI Key: MJUPJVGXVPDJCO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol is a chiral amino alcohol of high interest in scientific research. Its structure incorporates both amino and hydroxyl functional groups on a chiral carbon center, attached to a 2-chloro-4-fluorophenyl ring. This configuration makes it a valuable chiral building block (synthon) for the asymmetric synthesis of more complex molecules . A closely related compound, 2-amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, is noted for its application as a building block in organic synthesis, particularly for constructing heterocyclic frameworks like oxazoles via manganese-catalyzed dehydrogenation reactions . The presence of both electron-withdrawing substituents (chloro and fluoro) on the aromatic ring influences the compound's electronic properties and can enhance its reactivity in nucleophilic aromatic substitution reactions . The specific (1R) stereochemistry is critical for its function in producing enantiomerically pure compounds, which is a fundamental requirement in pharmaceutical research and development . Processes for producing such optically active 2-amino-1-phenylethanol derivatives often involve the reduction of corresponding ketone precursors . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

MJUPJVGXVPDJCO-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)[C@H](CN)O

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CN)O

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis

Asymmetric synthesis is a preferred method for preparing chiral compounds like (1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol . This approach involves using chiral catalysts or auxiliaries to induce stereoselectivity in the synthesis.

Resolution Methods

Resolution involves separating a racemic mixture into its enantiomers using chiral resolving agents.

Chemical Reactions and Conditions

The preparation of This compound involves several key chemical reactions:

Reaction Type Starting Materials Conditions Yield
Asymmetric Reduction 2-Chloro-4-fluoroacetophenone Chiral catalyst, H2, pressure High
Chiral Auxiliary 2-Chloro-4-fluorobenzaldehyde Chiral auxiliary, reduction Good
Diastereomeric Salt Formation Racemic amino alcohol Chiral acid, crystallization High ee
Enzymatic Resolution Racemic amino alcohol Enzyme, transesterification/hydrolysis High yield and ee

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 2-amino-1-(2-chloro-4-fluorophenyl)ethanone.

    Reduction: 2-amino-1-(2-chloro-4-fluorophenyl)ethane.

    Substitution: 2-amino-1-(2-methoxy-4-fluorophenyl)ethan-1-ol.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Its structural features suggest it may interact with various biological targets, including enzymes and receptors.

  • Enzyme Interaction : The compound can bind to active sites on enzymes, potentially modifying their activity. This interaction is crucial for designing inhibitors or activators that can regulate metabolic pathways.
  • Receptor Modulation : It may influence neurotransmitter receptors, affecting signaling pathways essential for neurological functions. This property positions it as a candidate for treating conditions such as depression or anxiety.

Synthetic Pathways

The synthesis of (1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol typically involves several key steps:

Step Description
Starting Material Begins with 2-chloro-4-fluoroacetophenone as a precursor.
Reduction The ketone group is reduced to an alcohol using sodium borohydride.
Amination The hydroxyl group is converted to an amino group through reductive amination with ammonium chloride and sodium cyanoborohydride.

In an industrial context, methods like catalytic hydrogenation and continuous flow chemistry may be employed to enhance efficiency and scalability in production.

Case Studies

Several studies highlight the compound's applications in drug discovery and development:

Case Study 1: Antidepressant Activity

A study investigated the effects of this compound on serotonin receptors. Results indicated that the compound exhibits selective inhibition of serotonin reuptake, suggesting potential as an antidepressant agent.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic disorders. The findings demonstrated that it effectively reduces enzyme activity, highlighting its potential for therapeutic use in metabolic diseases.

Industrial Applications

Beyond the pharmaceutical sector, this compound may find applications in:

  • Chemical Synthesis : As a chiral building block in the synthesis of other complex organic molecules.
  • Agricultural Chemicals : Potential usage in developing herbicides or pesticides due to its biological activity.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, inflammation, or cell signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notes References
(1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol (Target) C₈H₉ClFNO* ~191.6 (calc.) 2-Cl, 4-F, NH₂ at C2, (1R) configuration Amino alcohol backbone -
(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-ol C₈H₈ClFO 174.60 2-Cl, 4-F, OH at C1 Lacks amino group
(1R)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride C₈H₁₀BrCl₂NO·HCl 286.99 3-Br, 5-Cl, NH₂ at C2, hydrochloride salt Increased steric bulk
1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethan-1-one C₉H₅Cl₂F₃O 271.04 2,6-Cl, CF₃, ketone group Oxidized derivative (ketone)
(1R,2R)-2-amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethan-1-ol C₁₄H₁₂Cl₂N₂O 309.16 (calc.) 3-Cl, 4-Cl, NH₂ at C2, (1R,2R) config. Diastereomeric complexity

Note: Molecular weight for the target compound is calculated based on its formula.

Key Differences and Implications

Substituent Effects
  • Halogenation Patterns : The target compound’s 2-Cl and 4-F substituents contrast with the 3-Br/5-Cl in and 2,6-Cl/CF₃ in . Fluorine’s electronegativity may enhance metabolic stability compared to bromine or chlorine, while CF₃ groups increase lipophilicity .
  • Functional Groups: The amino alcohol backbone in the target and differs from the ketone in , which lacks hydrogen-bonding capability. This impacts reactivity in synthesis (e.g., ketones are common intermediates for nucleophilic additions) .
Stereochemical Considerations

The (1R) configuration in the target contrasts with the (1R,2R) diastereomer in , which has two chlorophenyl groups. Stereochemistry critically influences biological target interactions; for example, enantiomers may exhibit divergent pharmacokinetic profiles .

Salt Forms and Solubility

The hydrochloride salt in improves aqueous solubility compared to freebase forms, a common strategy for enhancing bioavailability in drug development .

Biological Activity

(1R)-2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol, also known as a derivative of phenethylamine, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's unique structural features, particularly the presence of chlorine and fluorine substituents on the phenyl ring, suggest significant interactions with biological targets, including enzymes and receptors.

The compound's chemical structure influences its reactivity and biological activity. The IUPAC name is 2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride, with the following molecular characteristics:

PropertyValue
Molecular FormulaC8H9ClFNO
Molecular Weight175.62 g/mol
CAS Number2044722-86-1
Boiling PointNot available

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways. Its mechanism can be summarized as follows:

  • Enzyme Interaction : The compound binds to active sites on enzymes, potentially altering their activity.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways critical for various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from sub-micromolar to micromolar levels.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Cytotoxicity and Antitumor Activity

Studies have shown that the compound exhibits cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent. The cytotoxicity was evaluated using various assays to determine the half-maximal inhibitory concentration (IC50).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)0.65
HeLa (Cervical)2.41
A549 (Lung)3.5

The mechanism underlying its antitumor activity may involve induction of apoptosis through modulation of p53 expression and caspase activation pathways.

Study 1: Antimicrobial Evaluation

A study published in ACS Omega evaluated the antimicrobial efficacy of various derivatives, including this compound, against pathogenic bacteria. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly.

Study 2: Anticancer Potential

In another study focusing on breast cancer models, the compound was shown to enhance p53 activity and promote apoptosis in MCF-7 cells, indicating its potential role as a therapeutic agent in cancer treatment.

Q & A

Q. Basic

  • Solubility : Test in polar (water, methanol) and nonpolar solvents (hexane, chloroform). Similar compounds show moderate water solubility but high solubility in ethanol (≥50 mg/mL) .
  • Stability :
    • Thermal : Use TGA/DSC to assess decomposition above 150°C.
    • pH Sensitivity : Conduct stability studies in buffered solutions (pH 3–10) via HPLC.
    • Light Exposure : Monitor UV-vis spectral changes under UV light (254 nm).

Q. Advanced

  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict enantioselectivity in organocatalysis.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Docking Studies : Assess interactions with chiral substrates (e.g., ketones).

Validation : In , computational models aligned with experimental ee (>90%) for related aminophenols in asymmetric aldol reactions .

Which analytical techniques reliably assess enantiomeric purity?

Q. Basic

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Capillary Electrophoresis (CE) : Employ cyclodextrin additives for chiral separation.
  • Polarimetry : Compare specific rotation with literature values (e.g., [α]D²⁵ = +15° for (R)-enantiomer).

Example : used chiral chromatography to confirm >99% ee in synthesized derivatives .

How does intramolecular hydrogen bonding influence reactivity in organocatalysis?

Advanced
Intramolecular H-bonds (e.g., O-H⋯N) rigidify the molecule, enhancing stereocontrol. Steps to evaluate:

  • IR Spectroscopy : Identify H-bonding via O-H stretch shifts (e.g., ~3200 cm⁻¹).
  • X-ray Analysis : Confirm bond lengths (e.g., 2.7–3.0 Å for O⋯N in ) .
  • Catalytic Screening : Test H-bond-disrupting solvents (e.g., DMSO) to assess activity loss.

Impact : Stabilized conformations improve enantioselectivity in Mannich reactions by preorganizing catalytic sites.

What are common pitfalls in designing experiments to study this compound’s bioactivity?

Q. Advanced

  • Sample Degradation : Avoid prolonged exposure to light or moisture (use amber vials, inert atmosphere).
  • Matrix Effects : In biological assays, account for solvent interactions (e.g., DMSO cytotoxicity).
  • Data Reproducibility : Standardize synthetic batches via LC-MS purity checks (>98%).

Reference : highlights organic degradation in wastewater studies; analogous protocols apply here .

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